molecular formula C11H16O2 B1623731 Bovolide CAS No. 774-64-1

Bovolide

Cat. No.: B1623731
CAS No.: 774-64-1
M. Wt: 180.24 g/mol
InChI Key: MTQPZHNZYWAXEH-UHFFFAOYSA-N
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Description

Bovolide is a natural product with the following synonyms: 3,4-dimethyl-5-pentylidene-2(5h)-furanone and 3,4-dimethy1-5-pentylidene-2(5h)-furanone . Its chemical structure is represented by the SMILES notation: CCCC/C=C1/OC(=O)C(=C1C)C . This compound has drawn interest due to its intriguing properties and potential applications.


Synthesis Analysis

The synthetic utility of this compound has been demonstrated through a copper(I)-catalyzed addition/annulation sequence. This method allows for the straightforward derivatization of ylidenebutenolides into a diverse range of heterocycles. Additionally, it enables the preparation of this compound and its analogs .

Scientific Research Applications

Identification in Beef Products

Bovolide was first isolated as a new γ-lactone from butter and named due to its bovine origin. It has been identified in cooked beef alongside dihydrothis compound. These compounds were isolated through steam distillation/solvent extraction and identified via gas chromatography/mass spectrometry, highlighting their presence in food products derived from cattle (MacLeod, 1991).

Future Directions

: IMPPAT: Indian Medicinal Plants, Phytochemistry And Therapeutics : A Copper(I)-Catalyzed Addition/Annulation Sequence for the Two …

Properties

IUPAC Name

3,4-dimethyl-5-pentylidenefuran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-4-5-6-7-10-8(2)9(3)11(12)13-10/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTQPZHNZYWAXEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=C1C(=C(C(=O)O1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70862410
Record name 3,4-Dimethyl-5-pentylidenefuran-2(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70862410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

288393-05-5
Record name 3,4-Dimethyl-5-pentylidenefuran-2(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70862410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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